
4-(1,3-Thiazol-2-yl)butan-2-one
Übersicht
Beschreibung
“4-(1,3-Thiazol-2-yl)butan-2-one” is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring. Electron-donating groups can shift the chemical shifts of the ring protons, while halogens like Cl- and Br- have the opposite effect .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)butan-2-one”, have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Anticancer Properties
Research has indicated that thiazole compounds exhibit anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis. This makes them valuable for designing novel anticancer drugs .
Antidiabetic Effects
Thiazole derivatives are also being explored for their antidiabetic effects. They may act on different targets within the metabolic pathways involved in diabetes, offering a new approach to manage this condition .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole compounds are well-documented. They can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Potential
Some thiazole derivatives have shown potent antioxidant activity. They can neutralize free radicals and may protect cells from oxidative stress, which is linked to various chronic diseases .
Antihypertensive Applications
Thiazole compounds have been investigated for their potential to act as antihypertensive agents. They may exert effects on blood vessels and blood pressure regulation, contributing to cardiovascular health .
Anti-Alzheimer’s Activity
There is interest in the role of thiazole derivatives in neurodegenerative diseases. They may have applications in the treatment of Alzheimer’s disease by affecting amyloid-beta aggregation or other mechanisms .
Hepatoprotective Effects
Thiazole derivatives might offer hepatoprotective effects, protecting the liver from various toxins and injuries. This could be particularly useful in the context of drug-induced liver damage .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives are known to bind with various enzymes and receptors, leading to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUSJWJPIGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




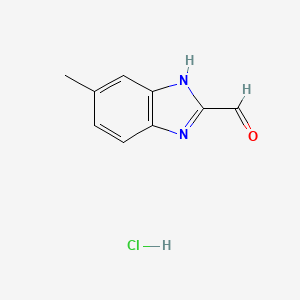
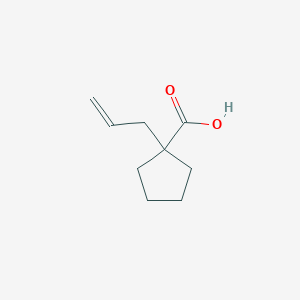
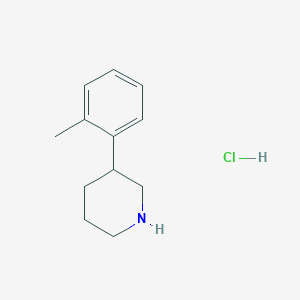
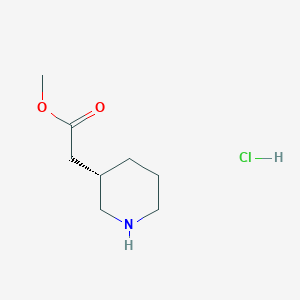
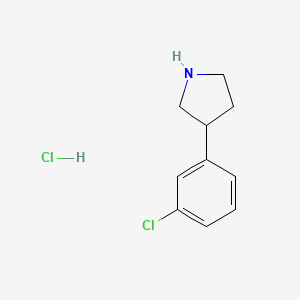
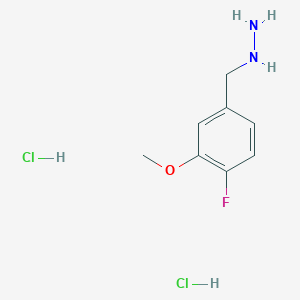
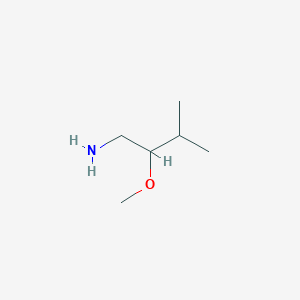
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
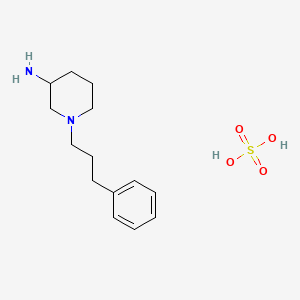
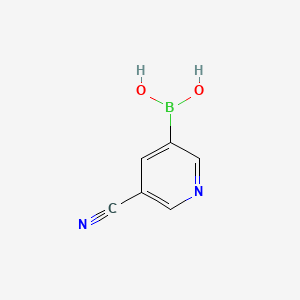

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)